PBR/TSPO Receptor Binding Affinity: A 5-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine Differentiator
5-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine demonstrates high-affinity binding to the peripheral-type benzodiazepine receptor (PBR), also known as the translocator protein (TSPO), in rat brain homogenate. The compound exhibits a measured inhibition constant (Ki) of 0.780 nM and an IC50 value of 2.20 nM in a competitive binding assay using [3H]-PK 11195 as the radioligand [1][2]. This activity profile is in contrast to the unsubstituted 1-methyl-1H-benzo[d]imidazol-2-amine, for which no comparable high-affinity PBR binding data are reported, highlighting the essential role of the 5-bromo substituent for this specific target engagement.
| Evidence Dimension | PBR/TSPO Receptor Binding Affinity (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 0.780 nM; IC50 = 2.20 nM |
| Comparator Or Baseline | 1-Methyl-1H-benzo[d]imidazol-2-amine (CAS 1622-57-7): No reported high-affinity PBR binding data |
| Quantified Difference | Qualitative difference (activity vs. no reported activity) |
| Conditions | Rat cortex homogenate; [3H]-PK 11195 radioligand displacement assay |
Why This Matters
This data identifies the compound as a potent ligand for PBR/TSPO, a target in neuroinflammation imaging and drug development, providing a scientific basis for its selection over non-brominated analogs lacking this activity.
- [1] BindingDB. Affinity Data: Ki=0.780nM for 5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine against peripheral-type benzodiazepine receptor (PBR). View Source
- [2] BindingDB. Affinity Data: IC50=2.20nM for 5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine against peripheral-type benzodiazepine receptor (PBR). View Source
